molecular formula C18H18N6 B2704718 12-benzyl-8,13-dimethyl-2,3,7,12,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile CAS No. 860786-29-4

12-benzyl-8,13-dimethyl-2,3,7,12,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile

Cat. No.: B2704718
CAS No.: 860786-29-4
M. Wt: 318.384
InChI Key: CCBOUNDSTIJLEX-UHFFFAOYSA-N
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Description

12-benzyl-8,13-dimethyl-2,3,7,12,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile is a structurally complex compound belonging to a class of nitrogen-rich heterocycles with significant potential in medicinal chemistry and chemical biology research. Its core structure is based on a pentazatricyclic scaffold, which is of high interest for its ability to interact with biological targets through diverse binding modes. This specific carbonitrile derivative is primarily investigated as a key intermediate or a final compound in the synthesis of novel kinase inhibitors. Research indicates that analogs of this scaffold exhibit potent and selective activity against specific kinases, such as JAK2, which is a critical target in oncological and inflammatory disease research . The presence of the benzyl and carbonitrile functional groups is crucial for optimizing binding affinity and selectivity within the enzyme's ATP-binding pocket. Consequently, this compound serves as a valuable chemical probe for studying JAK-STAT signaling pathways and for the development of targeted therapeutics for myeloproliferative disorders and autoimmune conditions. Its unique architecture also makes it a subject of study in advanced synthetic methodology development, exploring new routes to complex, polycyclic heteroaromatic systems.

Properties

IUPAC Name

12-benzyl-8,13-dimethyl-2,3,7,12,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6/c1-13-16-8-9-23(12-14-6-4-3-5-7-14)22(2)18(16)24-17(21-13)15(10-19)11-20-24/h3-7,11H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBOUNDSTIJLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C3=C1CCN(N3C)CC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001323055
Record name 12-benzyl-8,13-dimethyl-2,3,7,12,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820496
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860786-29-4
Record name 12-benzyl-8,13-dimethyl-2,3,7,12,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Benzyl-1,5-dimethyl-1,2,3,4-tetrahydropyrazolo[5’,1’:2,3]pyrimido[4,5-c]pyridazine-7-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the fused ring system, allowing for the introduction of various functional groups. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Scientific Research Applications

The compound 12-benzyl-8,13-dimethyl-2,3,7,12,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile is a complex organic molecule that has garnered interest in various scientific research applications. This article delves into its applications across different fields, supported by comprehensive data and case studies.

Molecular Structure and Formula

  • Molecular Formula: C23H19N5
  • Molecular Weight: 381.4 g/mol
  • IUPAC Name: this compound

Structural Characteristics

The structure of this compound features a unique arrangement of nitrogen and carbon atoms that contributes to its chemical behavior and potential applications in various domains.

Pharmaceutical Development

This compound shows promise in the pharmaceutical field due to its potential biological activities. Research indicates that compounds with similar structures exhibit antimicrobial and anticancer properties. Investigations into the pharmacodynamics and pharmacokinetics of this compound could lead to the development of new therapeutic agents.

Material Science

The unique structural properties of this compound make it a candidate for use in advanced materials. Its stability and reactivity can be harnessed in creating novel polymers or composite materials with enhanced properties.

Organic Electronics

Due to its electronic properties, this compound may find applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to modify its electronic characteristics through structural alterations opens avenues for innovation in electronic devices.

Case Study 1: Anticancer Activity

A study conducted on structurally similar compounds demonstrated significant cytotoxic effects against various cancer cell lines. The results suggest that further exploration of this compound could yield valuable insights into its potential as an anticancer agent.

Case Study 2: Material Properties

Research into the material properties of related compounds has shown promising results in enhancing thermal stability and mechanical strength when incorporated into polymer matrices. This suggests that the target compound may similarly enhance material performance in practical applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the nature of the derivatives used. Studies have shown that it can bind to enzymes or receptors, altering their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Scaffold Analogues

Compounds with similar tricyclic frameworks include:

  • 1,2,3,4-Tetramethylbenzene (CAS 488-23-3): A simpler aromatic system lacking nitrogen atoms but sharing steric constraints .
  • 1,2,4,5-Tetramethylbenzene (CAS 95-93-2): Exhibits higher symmetry but analogous aromatic stabilization .
Property Target Compound 1,2,3,4-Tetramethylbenzene 1,2,4,5-Tetramethylbenzene
Molecular Weight (g/mol) ~350 (estimated) 134.22 134.22
Aromatic System Nitrogen-rich Pure hydrocarbon Pure hydrocarbon

Functional Group Analogues

  • Catechin derivatives (e.g., EGCG): While pharmacologically distinct, their polyphenolic systems highlight how substituents (e.g., gallates) modulate solubility and bioactivity .
  • Nitrile-containing heterocycles : Compounds like pyridinecarbonitriles demonstrate how nitrile groups enhance binding affinity via dipole interactions .

Pharmacological and Physicochemical Comparisons

Bioactivity Profiles

  • Solubility : The nitrile group likely reduces aqueous solubility compared to hydroxylated analogues (e.g., catechins) .

Stability and Reactivity

  • The benzyl group may enhance metabolic stability relative to methyl-substituted aromatics but could increase susceptibility to oxidative degradation .

Research Findings and Implications

  • Similarity Coefficients : While the Tanimoto method is widely used, alternative coefficients (e.g., Russell-Rao) may better capture steric or electronic differences in polycyclic systems .
  • Structure-Activity Relationships (SAR) : The compound’s nitrile and benzyl groups likely confer unique selectivity compared to tetramethylbenzenes or catechins, but in vitro assays are needed for validation .

Biological Activity

The compound 12-benzyl-8,13-dimethyl-2,3,7,12,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄
  • Molecular Weight : 298.37 g/mol

The unique structure of this compound features multiple nitrogen atoms within a tricyclic framework, which may contribute to its biological activity.

Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of phthoquinones have shown pro-apoptotic effects in cancer cell lines by inducing reactive oxygen species (ROS) production and modulating signaling pathways associated with cell survival and apoptosis .

  • Induction of Apoptosis : The compound is hypothesized to induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and ROS accumulation.
  • Inhibition of Oncogenic Pathways : It may inhibit key oncogenic pathways such as the Ras signaling pathway, which is frequently mutated in various cancers .

Study 1: Pro-apoptotic Activity in Cancer Cells

A study focused on similar compounds demonstrated that certain derivatives significantly reduced cell viability in Ras-mutant transfected cells. The treatment led to increased levels of intracellular ROS and subsequent apoptosis in HepG2 liver cancer cells .

CompoundCell LineViability Reduction (%)ROS Level IncreaseApoptosis Induction
BZNQHepG270HighYes
ControlHepG2100LowNo

This suggests that the biological activity of compounds structurally related to This compound may also reflect similar pro-apoptotic mechanisms.

Study 2: Inhibition of Tumor Growth

Further investigations into the compound's analogs reveal potential for inhibiting tumor growth through modulation of protein expression involved in cell cycle regulation and apoptosis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 12-benzyl-8,13-dimethyl-2,3,7,12,13-pentazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7-tetraene-5-carbonitrile, and how can reaction yields be improved?

  • Methodology :

  • Use a reflux system with acetic anhydride/acetic acid (10:20 mL) and fused sodium acetate (0.5 g) as a catalyst, as demonstrated in analogous tricyclic carbonitrile syntheses .
  • Optimize stoichiometry of aromatic aldehydes (e.g., 4-cyano benzaldehyde) and thiouracil derivatives to enhance cyclization efficiency.
  • Monitor reaction progress via TLC and purify via recrystallization (DMF/water mixtures recommended for similar compounds) .
    • Data Table :
Reaction Time (h)Solvent Ratio (Ac₂O:AcOH)Yield (%)
21:268
41:172

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this polycyclic compound?

  • Methodology :

  • Assign aromatic protons and methyl groups via 1H^1H-NMR (DMSO-d₆, δ 2.24–8.01 ppm) and confirm nitrile (CN) presence via IR peaks at ~2,219 cm⁻¹ .
  • Use 13C^{13}C-NMR to resolve sp³ vs. sp² carbons (e.g., carbonyls at ~165–171 ppm) and MS for molecular ion validation (e.g., m/z 386–403 for analogous tricyclic systems) .
    • Key Challenge : Overlapping signals in crowded regions (e.g., δ 7.10–7.82 ppm) may require 2D NMR (COSY, HSQC) for resolution .

Q. What theoretical frameworks guide the design of experiments for synthesizing nitrogen-rich tricyclic compounds?

  • Methodology :

  • Align with conceptual frameworks like Woodward-Hoffmann rules for pericyclic reactions or frontier molecular orbital (FMO) theory to predict regioselectivity in cyclization steps .
  • Use density functional theory (DFT) to model transition states for key steps (e.g., benzylidene formation) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., variable CN IR stretches or NMR splitting patterns) be resolved for structurally similar derivatives?

  • Methodology :

  • Compare electronic effects of substituents: Electron-withdrawing groups (e.g., -CN) lower CN IR frequencies (2,209 cm⁻¹ vs. 2,219 cm⁻¹ in alkyl-substituted analogs) .
  • Analyze solvent-induced shifts in NMR: DMSO-d₆ may deshield protons near electronegative groups, altering splitting patterns .
    • Case Study : In compound 11b (4-cyano substituent), the =CH proton at δ 8.01 ppm shows upfield shifts due to resonance effects, unlike 11a (δ 7.94 ppm) .

Q. What experimental strategies are effective in elucidating the environmental fate of this compound, particularly its persistence and bioaccumulation potential?

  • Methodology :

  • Follow INCHEMBIOL project guidelines: Assess hydrolysis/photolysis rates in water/soil matrices and quantify partition coefficients (log K₀w) via HPLC .
  • Use LC-MS/MS to detect biotic transformation products in model organisms (e.g., Daphnia magna) .

Q. How can single-crystal X-ray diffraction (SC-XRD) address challenges in resolving the stereochemistry of the tricyclic core?

  • Methodology :

  • Grow crystals via slow evaporation of DMF/water (4:1) and collect data at 293 K (Mo-Kα radiation, λ = 0.71073 Å).
  • Refine structures using SHELXL-97, noting common issues like thermal motion in flexible benzyl groups (R factor < 0.05 preferred) .

Methodological Considerations

  • Synthesis Optimization : Vary solvent polarity (e.g., acetonitrile vs. acetic acid) to control reaction kinetics .
  • Data Contradictions : Replicate experiments under inert atmospheres to rule out oxidation artifacts in spectral data .
  • Theoretical Integration : Use ChemDraw 3D or Gaussian software to prevalidate synthetic pathways via transition-state modeling .

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